(3R,5S)-5-methylpyrrolidin-3-amine

Description

Properties

Molecular Formula |

C5H12N2 |

|---|---|

Molecular Weight |

100.16 g/mol |

IUPAC Name |

(3R,5S)-5-methylpyrrolidin-3-amine |

InChI |

InChI=1S/C5H12N2/c1-4-2-5(6)3-7-4/h4-5,7H,2-3,6H2,1H3/t4-,5+/m0/s1 |

InChI Key |

UNVQHSVRIOLLPZ-CRCLSJGQSA-N |

Isomeric SMILES |

C[C@H]1C[C@H](CN1)N |

Canonical SMILES |

CC1CC(CN1)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (3R,5S)-5-methylpyrrolidin-3-amine: A Molecule with Undisclosed Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical structure and properties of (3R,5S)-5-methylpyrrolidin-3-amine. Despite significant interest in the pyrrolidine scaffold in medicinal chemistry, detailed public information regarding this specific stereoisomer, including its biological activity, experimental protocols, and associated signaling pathways, is exceptionally scarce. This document summarizes the available structural information and provides a broader context based on related chemical structures to infer its potential areas of application.

Chemical Structure and Properties

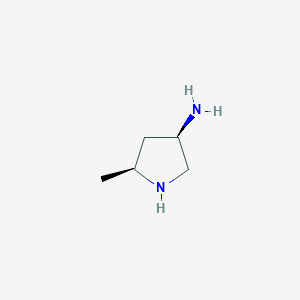

This compound is a chiral organic compound with the chemical formula C₅H₁₂N₂.[1] The structure features a five-membered saturated nitrogen-containing ring (pyrrolidine) substituted with a methyl group at the 5-position and an amine group at the 3-position. The stereochemical designators (3R, 5S) define the specific three-dimensional arrangement of these substituents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂ | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 683742-16-7 | PubChem |

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Potential Biological Significance and Applications: An Extrapolation from Related Compounds

While direct evidence for the biological activity of this compound is lacking in the reviewed literature, the broader class of substituted pyrrolidine derivatives is of significant interest in drug discovery. The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds.

Derivatives of 3-aminopyrrolidine have been explored for various therapeutic targets. For instance, novel 3-aminopyrrolidine derivatives have been synthesized and evaluated as antagonists for the human chemokine receptor 2 (CCR2), which is implicated in inflammatory and autoimmune diseases.[2] Furthermore, the (S)-3-aminopyrrolidine scaffold has been investigated for the development of dual inhibitors of Abl and PI3K kinases, which are targets in cancer therapy.[3]

The introduction of chirality, as seen in this compound, is a critical aspect of modern drug design, often leading to improved potency and selectivity for biological targets. The specific stereochemistry of this molecule suggests it may have been designed as a key intermediate or a final compound in a drug discovery program.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. However, general methods for the stereoselective synthesis of chiral pyrrolidines are well-established in the chemical literature. These methods often involve asymmetric catalysis or the use of chiral starting materials to control the stereochemistry at the desired positions. The synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS), for example, highlights the intricate synthetic pathways that can be employed to create complex pyrrolidine structures.

Signaling Pathways and Mechanism of Action

Due to the absence of data on the biological activity of this compound, no specific signaling pathways or mechanisms of action can be described. Research on related 3-aminopyrrolidine derivatives suggests potential interactions with G-protein coupled receptors like CCR2 or intracellular kinase signaling pathways.[2][3] Should this molecule be an antagonist of CCR2, it would likely modulate inflammatory responses by blocking the downstream signaling cascades initiated by chemokine binding.

References

- 1. This compound | C5H12N2 | CID 10103125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (3R,5S)-5-methylpyrrolidin-3-amine

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5S)-5-methylpyrrolidin-3-amine, a chiral disubstituted pyrrolidine, represents a significant scaffold in medicinal chemistry and drug discovery. The pyrrolidine ring is a prevalent structural motif in a vast array of biologically active compounds, including numerous FDA-approved drugs. The specific stereochemistry of this compound, with defined chiral centers at the 3 and 5 positions, offers a unique three-dimensional architecture for precise molecular interactions with biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, drawing upon the broader context of substituted pyrrolidine research.

Chemical and Physical Properties

| Property | Value | Source |

| PubChem CID | 10103125 | [1] |

| Molecular Formula | C5H12N2 | [1] |

| Molecular Weight | 100.16 g/mol | Inferred from Formula |

| Topological Polar Surface Area | 29.2 Ų | Calculated |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Rotatable Bond Count | 1 | Calculated |

Note: Some values are calculated based on the chemical structure and may not be experimentally verified.

Stereoselective Synthesis: Experimental Protocols

The stereoselective synthesis of disubstituted pyrrolidines is a well-established field in organic chemistry. While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, several general strategies for the synthesis of analogous compounds can be adapted. A plausible synthetic approach would involve the stereocontrolled introduction of the methyl and amine functionalities onto the pyrrolidine ring.

One common strategy involves the use of chiral pool starting materials, such as amino acids, to set the desired stereochemistry. Alternatively, asymmetric catalysis can be employed to achieve high enantiomeric and diastereomeric purity.

Below is a generalized, representative workflow for the synthesis of a disubstituted pyrrolidine, which could be adapted for the synthesis of this compound.

Caption: Generalized synthetic workflow for a disubstituted pyrrolidine.

Key Experimental Considerations:

-

Stereocontrol: The critical challenge in the synthesis of this compound is the precise control of the stereochemistry at both the C3 and C5 positions. This can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysts, or substrate-controlled reactions.

-

Protecting Groups: The amine functionalities will likely require protection throughout the synthetic sequence to prevent unwanted side reactions. The choice of protecting groups is crucial and will depend on the specific reaction conditions.

-

Purification: Chromatographic techniques, such as column chromatography or preparative HPLC, will be essential for the purification of the intermediates and the final product to ensure high diastereomeric and enantiomeric purity.

Potential Biological Activity and Signaling Pathways

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the structures of natural amino acids and to present substituents in a well-defined three-dimensional space. The biological activity of substituted pyrrolidines is highly dependent on the nature and stereochemistry of the substituents.

While no specific biological data for this compound has been reported, its structural features suggest potential interactions with a variety of biological targets. The presence of a primary amine and a chiral methyl group on the pyrrolidine ring could enable interactions with enzymes, receptors, or ion channels.

Based on the activities of structurally related compounds, potential areas of biological investigation for this compound could include:

-

Neurological Disorders: Many pyrrolidine derivatives exhibit activity in the central nervous system, acting as receptor antagonists or enzyme inhibitors.

-

Infectious Diseases: The pyrrolidine ring is a component of several antibacterial and antiviral agents.

-

Oncology: Certain substituted pyrrolidines have demonstrated cytotoxic activity against cancer cell lines.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a pyrrolidine-based bioactive compound.

Caption: A potential GPCR signaling pathway modulated by a pyrrolidine ligand.

Conclusion

This compound is a chiral molecule with significant potential as a building block in drug discovery and development. While specific data on this compound is limited, the extensive literature on substituted pyrrolidines provides a strong foundation for its synthesis and biological evaluation. Further research into the stereoselective synthesis and pharmacological profiling of this compound is warranted to fully explore its therapeutic potential. This technical guide serves as a foundational resource for researchers embarking on the study of this promising chemical entity.

References

Technical Guide: Physicochemical Properties of (3R,5S)-5-methylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5S)-5-methylpyrrolidin-3-amine is a chiral diamine that serves as a valuable building block in medicinal chemistry and drug discovery. Its stereochemically defined structure makes it a key component in the synthesis of various pharmacologically active agents. A precise understanding of its fundamental physicochemical properties, starting with its molecular weight, is crucial for its application in the development of novel therapeutics. This guide provides a detailed overview of the core physicochemical data for this compound and outlines a standard experimental workflow for its characterization.

Core Physicochemical Data

A fundamental characteristic of any chemical compound is its molecular weight, which is essential for stoichiometric calculations in chemical reactions and for the interpretation of analytical data. The molecular formula for this compound is C5H12N2.

The molecular weight is calculated based on the atomic weights of its constituent elements:

Calculation: (5 * 12.011) + (12 * 1.008) + (2 * 14.007) = 60.055 + 12.096 + 28.014 = 100.165 g/mol

This and other key quantitative data are summarized in the table below.

Data Summary Table

| Property | Value | Unit |

| Molecular Formula | C5H12N2 | - |

| Molecular Weight | 100.165 | g/mol |

| Exact Mass | 100.1000 | Da |

| Boiling Point (Predicted) | 162.5 ± 8.0 | °C |

| pKa (Predicted) | 10.45 ± 0.10 | - |

| LogP (Predicted) | -0.6 ± 0.2 | - |

Experimental Protocols

The characterization of this compound typically involves a series of analytical techniques to confirm its identity, purity, and structure.

1. Mass Spectrometry for Molecular Weight Confirmation:

-

Objective: To experimentally verify the molecular weight of the compound.

-

Methodology: High-resolution mass spectrometry (HRMS) is employed. A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid. This solution is then introduced into the mass spectrometer, typically using electrospray ionization (ESI). The instrument is calibrated using a known standard. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]+ is measured.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Objective: To confirm the chemical structure and stereochemistry.

-

Methodology: ¹H NMR and ¹³C NMR spectra are acquired. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). For ¹H NMR, the chemical shifts, integration, and coupling constants of the signals provide information about the number and connectivity of protons. For ¹³C NMR, the chemical shifts indicate the different carbon environments. Advanced 2D NMR techniques like COSY and HSQC can be used to further confirm the assignments.

3. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Objective: To determine the purity of the compound.

-

Methodology: A reversed-phase HPLC method is commonly used. The sample is dissolved in the mobile phase and injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile (often with a modifier like trifluoroacetic acid) is employed. The purity is determined by the peak area percentage at a specific UV wavelength.

Visualized Workflow

The following diagram illustrates a standard workflow for the synthesis and characterization of a target molecule such as this compound.

Caption: Workflow for Synthesis and Characterization.

References

- 1. Atomic/Molar mass [westfield.ma.edu]

- 2. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. #1 - Hydrogen - H [hobart.k12.in.us]

- 6. school.careers360.com [school.careers360.com]

- 7. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 8. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 10. Nitrogen - Wikipedia [en.wikipedia.org]

- 11. #7 - Nitrogen - N [hobart.k12.in.us]

In-Depth Technical Guide to the Mass Spectrometry of (3R,5S)-5-methylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of (3R,5S)-5-methylpyrrolidin-3-amine, a chiral amine of interest in pharmaceutical development. Due to the absence of publicly available mass spectrometry data for this specific compound, this document presents a predictive analysis based on established principles of amine fragmentation, supported by data from related pyrrolidine structures. The guide includes predicted fragmentation patterns, hypothetical experimental protocols, and illustrative diagrams to aid researchers in the analysis of this and similar molecules.

Predicted Mass Spectrometry Data

The mass spectrometric analysis of this compound is expected to be characterized by common fragmentation pathways for aliphatic amines, primarily involving alpha-cleavage.[1][2] For a monoamine, the molecular ion peak is anticipated to have an odd m/z value.[1][3] The predicted data is summarized in the table below.

| Predicted Ion | m/z Value | Description |

| [M+H]⁺ | 101.15 | Protonated molecular ion |

| [M]⁺˙ | 100.14 | Molecular ion (radical cation) |

| Fragment 1 | 85.12 | Loss of a methyl radical (•CH₃) via alpha-cleavage adjacent to the ring nitrogen. |

| Fragment 2 | 71.11 | Loss of an ethyl radical (•C₂H₅) resulting from ring opening followed by cleavage. |

| Fragment 3 | 57.09 | Further fragmentation involving the loss of ammonia (NH₃) from fragment 2. |

| Fragment 4 | 44.07 | Cleavage of the C-C bond adjacent to the amine group, resulting in a [C₂H₆N]⁺ fragment.[2] |

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to proceed through several key pathways, primarily initiated by the ionization of one of the nitrogen atoms. The following diagram illustrates the predicted fragmentation cascade.

Caption: Predicted fragmentation pathway of protonated this compound.

Experimental Protocols

While specific protocols for this compound are not available, a general methodology for the analysis of chiral amines by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below. This protocol is based on methods used for similar compounds.[4][5][6]

1. Sample Preparation and Derivatization

For enantiomeric separation and enhanced detection, derivatization with a chiral reagent is often employed.[4][5]

-

Reagents : (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP) or similar chiral derivatizing agent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a condensing agent, acetonitrile (ACN), water, formic acid.

-

Procedure :

-

Dissolve a known amount of this compound in ACN.

-

Add a solution of the chiral derivatizing agent and the condensing agent.

-

Allow the reaction to proceed at room temperature for approximately 5-10 minutes.[5]

-

Dilute the reaction mixture with the initial mobile phase for LC-MS/MS analysis.

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

LC Conditions :

-

Column : A chiral stationary phase column, such as a Chiralcel OD-H, is recommended for the separation of diastereomeric derivatives.[7]

-

Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate : 0.3 - 0.5 mL/min.

-

Column Temperature : 25-40 °C.[7]

-

-

MS Conditions :

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Scan Mode : Selected Reaction Monitoring (SRM) for quantitative analysis, targeting the transition from the protonated derivative to a characteristic product ion.

-

Collision Gas : Argon.

-

Collision Energy : Optimized for the specific derivative to achieve characteristic fragmentation.

-

The following diagram outlines the general experimental workflow for the LC-MS/MS analysis of a chiral amine.

Caption: General experimental workflow for chiral amine analysis by LC-MS/MS.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation patterns and generic experimental protocols serve as a starting point for researchers developing analytical methods for this and structurally related compounds. It is important to note that the presented data is predictive and requires experimental verification for confirmation. The provided workflows and diagrams offer a visual representation of the analytical process, aiding in experimental design and data interpretation in the context of drug development and scientific research.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. researchgate.net [researchgate.net]

- 5. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Material Safety of (3R,5S)-5-methylpyrrolidin-3-amine

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for the stereoisomer (3R,5S)-5-methylpyrrolidin-3-amine. The following information is synthesized from publicly available data for structurally similar compounds and computational predictions. This guide should be used for informational purposes only and is not a substitute for a compound-specific, professionally generated SDS. Researchers and drug development professionals should exercise extreme caution and perform a thorough risk assessment before handling this compound.

Chemical and Physical Properties

The following table summarizes the computed physical and chemical properties for this compound.[1]

| Property | Value | Source |

| Molecular Formula | C5H12N2 | PubChem[1] |

| Molecular Weight | 100.16 g/mol | PubChem[1] |

| XLogP3 | -0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 100.100048152 g/mol | PubChem[1] |

| Monoisotopic Mass | 100.100048152 g/mol | PubChem[1] |

| Topological Polar Surface Area | 29.2 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

| Complexity | 41.5 | PubChem[1] |

Hazard Identification and Precautionary Measures

Based on the safety data sheets of structurally related aliphatic amines, this compound is anticipated to be a hazardous substance. The following is a qualitative summary of potential hazards.

Potential Hazards:

-

Skin Corrosion/Irritation: Amines are often corrosive or irritating to the skin. Prolonged or repeated contact may cause burns.

-

Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause severe irritation or damage.

-

Acute Toxicity (Oral, Dermal, Inhalation): While no specific data exists, similar small molecule amines can be toxic if ingested, absorbed through the skin, or inhaled.

-

Flammability: The flammability of this compound is unknown. However, many low-molecular-weight amines are flammable.

Precautionary Statements (Recommended):

-

Prevention:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

-

Response:

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.

-

IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Experimental Protocols

As no specific experimental safety data for this compound is available, this section outlines a general workflow for the initial safety assessment of a novel chemical compound in a research and development setting.

In Silico Toxicity Prediction

Before synthesis or handling, computational tools should be used to predict the toxicological properties of the new molecule. This involves using QSAR (Quantitative Structure-Activity Relationship) models to estimate properties such as:

-

Mutagenicity (e.g., Ames test prediction)

-

Carcinogenicity

-

Developmental and reproductive toxicity

-

Skin and eye irritation/corrosion

-

Acute oral toxicity (LD50)

Small-Scale Synthesis and Initial Hazard Characterization

-

Synthesis: The initial synthesis should be performed on a small scale (milligram to low gram) in a well-ventilated fume hood.

-

Physical Hazard Assessment:

-

Flammability: A small sample can be subjected to a flame test to determine its flammability.

-

Explosivity: The chemical structure should be analyzed for functional groups known to be explosive (e.g., peroxides, azides).

-

-

Chemical Stability: The stability of the compound under various conditions (light, air, moisture) should be assessed.

In Vitro and Ex Vivo Assays for Preliminary Toxicity

-

Cytotoxicity Assays: The compound's toxicity to various cell lines can be determined using assays such as MTT, MTS, or LDH release assays.

-

Ames Test: A bacterial reverse mutation assay (Ames test) should be performed to assess the mutagenic potential of the compound.

-

Skin Corrosion/Irritation Testing: In vitro or ex vivo models, such as reconstructed human epidermis (RhE) models, can be used to evaluate skin corrosion and irritation potential.

Visualizations

Risk Assessment Workflow for Novel Compounds

The following diagram illustrates a logical workflow for assessing the risks associated with a new, uncharacterized chemical compound like this compound.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (3R,5S)-5-methylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (3R,5S)-5-methylpyrrolidin-3-amine, a valuable chiral building block in medicinal chemistry. The described synthetic strategy employs a substrate-controlled approach, commencing from readily available N-Boc-L-proline. The key steps involve the diastereoselective formation of a precursor alcohol, (3S,5R)-N-Boc-5-methylpyrrolidin-3-ol, followed by a stereoinvertive amination utilizing the Mitsunobu reaction to yield the desired (3R,5S) diastereomer. This methodology ensures high stereochemical purity, a critical aspect in the development of chiral pharmaceuticals.

Introduction

Substituted pyrrolidines are privileged scaffolds in numerous biologically active compounds and approved drugs. The precise control of stereochemistry is paramount, as different stereoisomers often exhibit distinct pharmacological and toxicological profiles. This compound, with its two defined stereocenters, represents a key intermediate for the synthesis of various therapeutic agents. This document outlines a reliable and stereocontrolled synthetic route to access this specific diastereomer.

Overall Synthetic Strategy

The synthesis commences with the commercially available and enantiopure N-Boc-L-proline. The strategy involves the initial formation of the pyrrolidine ring with the desired (S) configuration at the C5 position, derived from the starting material. Subsequent transformations introduce the methyl group and a hydroxyl group. The crucial step for establishing the final stereochemistry is the Mitsunobu reaction, which proceeds with a clean inversion of configuration at the C3 position, converting the (3S)-alcohol to the (3R)-amine.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Materials and Methods: All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of (3S,5R)-N-Boc-5-methylpyrrolidin-3-ol (Precursor Alcohol)

This protocol outlines a potential multi-step synthesis starting from N-Boc-L-proline.

Step 1a: Synthesis of (S)-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methanol

-

To a solution of N-Boc-L-proline (1.0 eq) in anhydrous THF at 0 °C, add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq).

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Filter the reaction mixture to remove the N-methylmorpholine hydrochloride salt.

-

To the filtrate at 0 °C, add a solution of sodium borohydride (1.5 eq) in water portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

Step 1b: Oxidation to (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate

-

Dissolve the crude alcohol from the previous step in anhydrous dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 1c: Grignard Addition to form (S)-tert-butyl 2-((S)-1-hydroxyethyl)pyrrolidine-1-carboxylate

-

Dissolve the crude aldehyde in anhydrous THF and cool to -78 °C.

-

Add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 1d: Oxidation to (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate

-

Follow the procedure in Step 1b, using the alcohol from Step 1c as the starting material.

Step 1e: Diastereoselective Reduction to (3S,5R)-N-Boc-5-methylpyrrolidin-3-ol

-

Dissolve the ketone from Step 1d in anhydrous THF and cool to -78 °C.

-

Add L-Selectride® (1.5 eq, 1.0 M solution in THF) dropwise.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction by the slow addition of water, followed by 3 M NaOH and 30% H₂O₂.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract with ethyl acetate (3x), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of (3R,5S)-N-Boc-5-methylpyrrolidin-3-amine via Mitsunobu Reaction

Step 2a: Mitsunobu Reaction for Azide Formation

-

Dissolve (3S,5R)-N-Boc-5-methylpyrrolidin-3-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C.

-

Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution.

-

After 15 minutes, add diphenylphosphoryl azide (DPPA) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (3R,5S)-N-Boc-5-methylpyrrolidin-3-azide.

Figure 2: Simplified mechanism of the Mitsunobu reaction for azide formation.

Step 2b: Reduction of the Azide to the Amine

-

Dissolve the azide from Step 2a in methanol.

-

Add 10% Palladium on carbon (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12 hours.

-

Filter the reaction mixture through a pad of Celite® and wash with methanol.

-

Concentrate the filtrate under reduced pressure to yield (3R,5S)-N-Boc-5-methylpyrrolidin-3-amine.

Protocol 3: N-Boc Deprotection

-

Dissolve the N-Boc protected amine in a 4 M solution of HCl in 1,4-dioxane.

-

Stir the reaction at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure to yield the hydrochloride salt of this compound.

-

The free amine can be obtained by neutralization with a suitable base.

Data Presentation

The following tables provide expected yields and stereoselectivities for the key transformations based on literature precedents for similar substrates. Actual results may vary.

Table 1: Expected Yields for the Synthesis of the Precursor Alcohol

| Step | Transformation | Expected Yield (%) |

| 1a-d | Conversion of N-Boc-L-proline to (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate | 50-60 (over 4 steps) |

| 1e | Diastereoselective reduction to (3S,5R)-N-Boc-5-methylpyrrolidin-3-ol | 75-85 |

Table 2: Expected Yield and Stereoselectivity for the Amination Step

| Step | Transformation | Expected Yield (%) | Expected Diastereomeric Excess (d.e.) |

| 2a | Mitsunobu reaction to (3R,5S)-N-Boc-5-methylpyrrolidin-3-azide | 70-80 | >98% |

| 2b | Reduction to (3R,5S)-N-Boc-5-methylpyrrolidin-3-amine | 90-95 | >98% |

Conclusion

The presented application notes and protocols describe a robust and highly stereoselective method for the synthesis of this compound. The use of a chiral pool starting material and a key stereoinvertive Mitsunobu reaction ensures excellent control over the final product's stereochemistry. This detailed guide should serve as a valuable resource for researchers in organic synthesis and drug discovery.

Application Notes and Protocols: (3R,5S)-5-methylpyrrolidin-3-amine as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

(3R,5S)-5-methylpyrrolidin-3-amine is a valuable chiral building block for the synthesis of complex bioactive molecules. Its stereochemically defined structure, featuring a secondary amine within a pyrrolidine ring and a methyl group, provides a rigid scaffold that can be strategically incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs targeted for autoimmune diseases and cancer.

Application: Synthesis of Janus Kinase (JAK) Inhibitors

The substituted pyrrolidine motif is a key structural feature in several potent and selective JAK inhibitors. The specific stereochemistry of this compound allows for precise spatial orientation of substituents, which is crucial for effective binding to the ATP-binding site of JAK kinases. By serving as a central scaffold, this building block enables the synthesis of next-generation JAK inhibitors with potentially improved isoform selectivity and reduced off-target effects.

A primary application of this chiral amine is its incorporation into pyrrolo[2,3-d]pyrimidine-based JAK inhibitors. In this context, the secondary amine of the pyrrolidine ring can be functionalized, for example, through N-acylation, to introduce a side chain that modulates the compound's properties, while the primary amine can be used to couple with the heterocyclic core of the inhibitor.

Logical Workflow for JAK Inhibitor Synthesis

Caption: A logical workflow for the synthesis of a JAK inhibitor using this compound.

Biological Context: The JAK-STAT Signaling Pathway

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT pathway is a primary target for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. Inhibitors synthesized from this compound can potentially modulate this pathway.

JAK-STAT Signaling Pathway

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Experimental Protocols

The following are representative protocols for the key transformations involving this compound in the synthesis of a hypothetical JAK inhibitor.

Protocol 1: N-Boc Protection of this compound

This procedure protects the primary amine, allowing for selective functionalization of the secondary amine in the pyrrolidine ring.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

-

Purify the product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the coupling of the protected chiral building block with the heterocyclic core of the JAK inhibitor.

Materials:

-

N-Boc-(3R,5S)-5-methylpyrrolidin-3-amine

-

4-chloro-7H-pyrrolo[2,3-d]pyrimidine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

To a solution of N-Boc-(3R,5S)-5-methylpyrrolidin-3-amine (1.0 eq) in DMF, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) and K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain the coupled product.

Protocol 3: N-Acylation of the Pyrrolidine Ring

This final step introduces a side chain to the secondary amine of the pyrrolidine, which is critical for the inhibitor's activity. This protocol assumes prior deprotection of the Boc group.

Materials:

-

Deprotected coupled intermediate from Protocol 2.

-

Acetyl chloride (or other desired acylating agent)

-

Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve the deprotected intermediate (1.0 eq) in THF and cool to 0 °C.

-

Add DIPEA (1.5 eq) to the solution.

-

Slowly add acetyl chloride (1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Extract the product with EtOAc.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify the final compound by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes expected outcomes for the synthesis of a hypothetical JAK inhibitor using this compound, based on analogous syntheses of related compounds. Actual results may vary.

| Step | Reactants | Product | Expected Yield (%) | Expected Purity (%) |

| N-Boc Protection | This compound, (Boc)₂O | N-Boc-(3R,5S)-5-methylpyrrolidin-3-amine | 85 - 95 | >98 |

| Nucleophilic Aromatic Substitution | N-Boc protected amine, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Coupled intermediate | 70 - 85 | >97 |

| Boc Deprotection | Coupled intermediate, Trifluoroacetic acid | Deprotected intermediate | 90 - 98 | >98 |

| N-Acylation | Deprotected intermediate, Acetyl chloride | Final JAK Inhibitor | 75 - 90 | >99 (after purification) |

Note: The enantiomeric excess (ee%) of the final product is expected to be >99%, preserving the stereochemistry of the starting chiral building block.

These application notes and protocols provide a comprehensive guide for the utilization of this compound as a key chiral intermediate in the synthesis of advanced drug candidates, particularly in the field of JAK inhibition. Researchers are encouraged to adapt and optimize these procedures for their specific synthetic targets.

Application Notes and Protocols for (3R,5S)-5-methylpyrrolidin-3-amine in Asymmetric Catalysis: A Search for a Novel Catalyst

Initial investigations into the applications of (3R,5S)-5-methylpyrrolidin-3-amine in asymmetric catalysis have revealed a notable scarcity of published research. While the pyrrolidine scaffold is a cornerstone of modern organocatalysis, this specific stereoisomer with a methyl group at the 5-position and an amine at the 3-position does not appear to be a commonly utilized catalyst in the scientific literature. This report summarizes the search for its applications and provides context within the broader field of pyrrolidine-based organocatalysis.

Extensive searches of chemical databases and scientific literature did not yield specific examples of the use of this compound as a catalyst for asymmetric reactions. The search results consistently point towards other well-established pyrrolidine derivatives that have been extensively studied and applied in a variety of enantioselective transformations.

The Prominence of the Pyrrolidine Scaffold in Asymmetric Catalysis

The pyrrolidine ring system is a privileged scaffold in asymmetric catalysis, largely due to the pioneering work with proline and its derivatives. These catalysts operate through the formation of transient enamines or iminium ions with carbonyl compounds, enabling highly stereocontrolled bond formations. The stereochemistry of the pyrrolidine ring, along with the nature and position of its substituents, plays a crucial role in determining the enantioselectivity of the catalyzed reaction.

A general workflow for the application of pyrrolidine-based organocatalysts is depicted below. This typically involves catalyst screening, reaction optimization, and exploration of the substrate scope.

Caption: A conceptual workflow for investigating a novel pyrrolidine catalyst.

Potential Catalytic Cycles

While no specific reactions catalyzed by this compound have been documented, one can hypothesize its potential mode of action based on established mechanisms for similar secondary amine catalysts. The primary amine at the C3 position would be the key functional group for catalytic activity.

For instance, in a hypothetical asymmetric Michael addition, the catalytic cycle would likely involve the formation of an enamine between the pyrrolidine catalyst and a donor molecule (e.g., a ketone or aldehyde). This enamine would then react with a Michael acceptor, with the stereochemistry of the catalyst directing the facial selectivity of the attack. Subsequent hydrolysis would release the product and regenerate the catalyst.

Caption: A plausible catalytic cycle for a Michael addition.

Commonly Used Pyrrolidine-Based Organocatalysts

For researchers and drug development professionals interested in asymmetric catalysis using pyrrolidine derivatives, several well-established catalysts offer a robust starting point. These include:

-

Proline: The archetypal pyrrolidine catalyst, effective for a wide range of reactions including aldol and Mannich reactions.

-

Diarylprolinol Silyl Ethers (e.g., Hayashi-Jørgensen catalysts): Highly effective for conjugate additions of aldehydes and ketones to various electrophiles.

-

MacMillan Catalysts (Imidazolidinones): Known for their utility in Diels-Alder reactions and Friedel-Crafts alkylations.

-

Pyrrolidinyl-tetrazoles: Act as strong Brønsted acid surrogates and have been used in various enantioselective transformations.

Conclusion

While the specific compound This compound does not have a documented history as a catalyst in asymmetric synthesis, its structure suggests potential for such applications. The absence of published data prevents the creation of detailed application notes and protocols at this time. Researchers interested in exploring novel organocatalysts may find the synthesis and evaluation of this compound to be a worthwhile endeavor. For immediate applications in asymmetric synthesis, it is recommended to consult the extensive literature on established and commercially available pyrrolidine-based organocatalysts. Further research into the synthesis and catalytic activity of this compound would be necessary to unlock its potential in the field of asymmetric catalysis.

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from (3R,5S)-5-methylpyrrolidin-3-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(3R,5S)-5-methylpyrrolidin-3-amine is a chiral synthetic building block with potential applications in the development of novel pharmaceutical agents. Its stereochemically defined structure makes it an attractive starting material for the synthesis of complex molecules, particularly those targeting biological systems where stereochemistry is crucial for activity and selectivity. This document provides detailed protocols for the synthesis of a hypothetical, yet representative, pharmaceutical intermediate derived from this compound. The synthetic strategy is based on established chemical transformations commonly employed in medicinal chemistry, drawing parallels to the synthesis of known kinase inhibitors. The protocols outlined below describe a two-step synthesis involving reductive amination followed by a nucleophilic aromatic substitution.

I. Synthetic Workflow for a Hypothetical JAK Inhibitor Intermediate

The following workflow outlines the synthesis of a potential pharmaceutical intermediate, (3R,5S)-N,5-dimethyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-amine, starting from this compound. This intermediate possesses the core structural features of a Janus kinase (JAK) inhibitor.

II. Experimental Protocols

Protocol 1: Synthesis of (3R,5S)-N,5-dimethylpyrrolidin-3-amine (Intermediate 1) via Reductive Amination

This protocol describes the methylation of the primary amine of this compound using formaldehyde as the methyl source and sodium triacetoxyborohydride as the reducing agent.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 100.16 | 5.0 g | 49.9 |

| Formaldehyde (37% in H₂O) | 30.03 | 4.5 mL | 55.0 |

| Sodium triacetoxyborohydride | 211.94 | 12.7 g | 59.9 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask, add this compound (5.0 g, 49.9 mmol) and dichloromethane (100 mL).

-

Stir the solution at room temperature until the amine is fully dissolved.

-

Add formaldehyde (4.5 mL, 55.0 mmol) dropwise to the solution over 5 minutes.

-

Stir the reaction mixture at room temperature for 1 hour.

-

In a separate beaker, carefully add sodium triacetoxyborohydride (12.7 g, 59.9 mmol) to the reaction mixture in portions over 15 minutes.

-

Continue stirring the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (Silica gel, DCM:MeOH 9:1 with 1% NH₄OH) to obtain (3R,5S)-N,5-dimethylpyrrolidin-3-amine.

Expected Yield and Purity:

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |

| (3R,5S)-N,5-dimethylpyrrolidin-3-amine | 5.70 | 4.90 | 86 | >98% |

Protocol 2: Synthesis of (3R,5S)-N,5-dimethyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-amine (Final Intermediate)

This protocol details the nucleophilic aromatic substitution reaction between (3R,5S)-N,5-dimethylpyrrolidin-3-amine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| (3R,5S)-N,5-dimethylpyrrolidin-3-amine | 114.19 | 4.0 g | 35.0 |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 153.58 | 5.1 g | 33.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 9.2 g | 66.5 |

| N,N-Dimethylformamide (DMF) | 73.09 | 80 mL | - |

| Water | 18.02 | 160 mL | - |

| Ethyl Acetate (EtOAc) | 88.11 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask, add (3R,5S)-N,5-dimethylpyrrolidin-3-amine (4.0 g, 35.0 mmol), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (5.1 g, 33.2 mmol), and potassium carbonate (9.2 g, 66.5 mmol) in N,N-dimethylformamide (80 mL).

-

Heat the reaction mixture to 90 °C and stir for 24 hours. Monitor the reaction progress by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add water (160 mL) to the reaction mixture to precipitate the product.

-

Stir the suspension for 1 hour at room temperature.

-

Collect the solid product by vacuum filtration and wash with water (2 x 30 mL).

-

Dry the solid under vacuum at 50 °C to a constant weight.

-

The crude product can be further purified by recrystallization from ethyl acetate if necessary.

Expected Yield and Purity:

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |

| (3R,5S)-N,5-dimethyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-amine | 7.68 | 6.76 | 88 | >99% |

III. Context: Janus Kinase (JAK) Signaling Pathway

The synthesized intermediate is a potential precursor for a Janus Kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is crucial in the immune response. Dysregulation of this pathway is implicated in various autoimmune diseases.

Disclaimer: The provided protocols and data are for illustrative purposes and are based on established chemical principles. Actual results may vary, and all laboratory work should be conducted with appropriate safety precautions by trained personnel. The starting material, this compound, may not be readily commercially available and may require custom synthesis.

Application Notes and Protocols for the Derivatization of (3R,5S)-5-methylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the chiral building block, (3R,5S)-5-methylpyrrolidin-3-amine. This versatile scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The following protocols for N-acylation and reductive amination reactions are presented to facilitate the synthesis of novel derivatives for applications in drug discovery and development.

Introduction

This compound is a valuable chiral amine that serves as a key intermediate in the synthesis of a wide range of pharmaceutical compounds. Its stereochemically defined structure allows for the exploration of specific interactions with biological targets. Derivatization of the primary amine functionality enables the introduction of diverse substituents, allowing for the systematic investigation of structure-activity relationships (SAR). The two primary methods for derivatizing this amine are N-acylation, to form amides, and reductive amination, to introduce alkyl or arylalkyl groups.

N-Acylation of this compound

N-acylation is a fundamental transformation that converts the primary amine of this compound into an amide. This reaction is widely used to introduce a variety of functional groups that can modulate the physicochemical and pharmacological properties of the parent molecule.

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a standard procedure for the N-acylation of this compound using an acyl chloride in the presence of a base.

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

-

Slowly add the desired acyl chloride (1.1 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated derivative.

Data Presentation: Representative N-Acylation Reactions

| Entry | Acyl Chloride | Product | Yield (%) | Purity (%) |

| 1 | Benzoyl chloride | N-((3R,5S)-5-methylpyrrolidin-3-yl)benzamide | 92 | >98 |

| 2 | Acetyl chloride | N-((3R,5S)-5-methylpyrrolidin-3-yl)acetamide | 95 | >99 |

| 3 | 4-Chlorobenzoyl chloride | 4-chloro-N-((3R,5S)-5-methylpyrrolidin-3-yl)benzamide | 89 | >98 |

Note: The data presented are representative and may vary based on specific reaction conditions and scale.

Workflow for N-Acylation

Caption: Workflow for the N-acylation of this compound.

Reductive Amination of this compound

Reductive amination is a powerful method for the N-alkylation of amines. This one-pot reaction involves the formation of an imine or enamine intermediate from the amine and a carbonyl compound, followed by its in-situ reduction to the corresponding secondary or tertiary amine.

Experimental Protocol: General Procedure for Reductive Amination

This protocol details a common and mild procedure for the reductive amination of this compound with an aldehyde or ketone using sodium triacetoxyborohydride (STAB) as the reducing agent.[1]

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., benzaldehyde, acetone)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid (optional).

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Data Presentation: Representative Reductive Amination Reactions

| Entry | Carbonyl Compound | Product | Yield (%) | Purity (%) |

| 1 | Benzaldehyde | N-benzyl-(3R,5S)-5-methylpyrrolidin-3-amine | 85 | >97 |

| 2 | Acetone | N-isopropyl-(3R,5S)-5-methylpyrrolidin-3-amine | 78 | >98 |

| 3 | Cyclohexanone | N-cyclohexyl-(3R,5S)-5-methylpyrrolidin-3-amine | 82 | >97 |

Note: The data presented are representative and may vary based on specific reaction conditions and scale.

Workflow for Reductive Amination

Caption: Workflow for the reductive amination of this compound.

Signaling Pathways and Logical Relationships

The derivatization of this compound is a key step in the logical progression of a drug discovery program. The following diagram illustrates this relationship.

Caption: Logical workflow for drug discovery utilizing derivatives of this compound.

Conclusion

The protocols provided herein offer robust and versatile methods for the derivatization of this compound. These reactions are scalable and amenable to the generation of diverse libraries of compounds for screening in drug discovery programs. The choice of N-acylation or reductive amination allows for the introduction of a wide array of substituents, enabling fine-tuning of the molecular properties to achieve desired biological activity and pharmacokinetic profiles.

References

Application Notes and Protocols for N-alkylation of (3R,5S)-5-methylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5S)-5-methylpyrrolidin-3-amine is a chiral synthetic building block of significant interest in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutics. The secondary amine functionality provides a key handle for modification, and N-alkylation of this moiety allows for the introduction of a diverse range of substituents. This enables the fine-tuning of physicochemical properties, target engagement, and pharmacokinetic profiles of drug candidates.

This document provides detailed protocols for the N-alkylation of this compound via reductive amination, a widely used and versatile method in organic synthesis. Additionally, it highlights the application of the resulting N-alkylated products, particularly in the development of Janus Kinase (JAK) inhibitors for the treatment of autoimmune diseases and other inflammatory conditions.

Signaling Pathways and Applications

N-alkylated this compound derivatives have emerged as critical components in the design of targeted therapies, most notably as inhibitors of the Janus Kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2). The JAK-STAT signaling pathway is a crucial cascade in cytokine signaling, playing a pivotal role in the immune response. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory disorders.

Caption: The JAK-STAT signaling pathway and the inhibitory action of N-alkylated this compound derivatives.

By selectively inhibiting JAK enzymes, these compounds can modulate the inflammatory response, offering therapeutic benefits in conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The specific stereochemistry of the this compound core is often crucial for achieving high potency and selectivity for the target kinase.

Experimental Protocols

A common and effective method for the N-alkylation of this compound is reductive amination. This one-pot reaction involves the formation of an imine or iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding alkylated amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent frequently employed for this transformation, as it is compatible with a wide range of functional groups.

General Protocol for Reductive Amination

Caption: General workflow for the N-alkylation of this compound via reductive amination.

Materials:

-

This compound (or its hydrochloride salt)

-

Aldehyde or ketone (e.g., benzaldehyde, cyclopropanecarbaldehyde, acetone)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting with the hydrochloride salt)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes, DCM/methanol)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M) is added the corresponding aldehyde or ketone (1.0-1.2 eq). If the amine hydrochloride salt is used, add TEA or DIPEA (1.1-1.5 eq) to the solution and stir for 10-15 minutes before adding the carbonyl compound.

-

The reaction mixture is stirred at room temperature for 30-60 minutes to allow for imine formation.

-

Sodium triacetoxyborohydride (1.2-1.5 eq) is then added portion-wise over 10-15 minutes. The reaction is typically exothermic, and cooling may be necessary for larger-scale reactions.

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x volume).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using an appropriate solvent system to afford the desired N-alkylated product.

Data Presentation

The following table summarizes representative examples of the N-alkylation of this compound with various aldehydes and ketones.

| Entry | Carbonyl Compound | N-Alkyl Substituent | Reaction Time (h) | Solvent | Yield (%) |

| 1 | Benzaldehyde | Benzyl | 4 | DCM | 85-95 |

| 2 | Cyclopropanecarbaldehyde | Cyclopropylmethyl | 6 | DCM | 80-90 |

| 3 | Acetone | Isopropyl | 12 | THF | 75-85 |

| 4 | Formaldehyde (aq. solution) | Methyl | 3 | DCM/MeOH | 88-96 |

| 5 | 1-(Trifluoromethyl)cyclopropane-1-carbaldehyde | (1-(Trifluoromethyl)cyclopropyl)methyl | 16 | DCM | ~70-80 |

Note: Yields are based on literature for similar substrates and may vary depending on the specific reaction conditions and scale.

Conclusion

The N-alkylation of this compound is a valuable synthetic transformation that enables the generation of a wide array of derivatives with potential therapeutic applications. Reductive amination using sodium triacetoxyborohydride provides a reliable and high-yielding method for this purpose. The resulting N-alkylated products are key intermediates in the synthesis of potent and selective kinase inhibitors, particularly for the JAK family, highlighting the importance of this chemical modification in modern drug discovery. The protocols and data presented herein serve as a practical guide for researchers engaged in the synthesis and development of novel therapeutics based on this privileged scaffold.

Troubleshooting & Optimization

Technical Support Center: Purification of (3R,5S)-5-methylpyrrolidin-3-amine

Welcome to the technical support center for the purification of (3R,5S)-5-methylpyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals, providing troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two main strategies for purifying this compound and separating it from its other stereoisomers are:

-

Diastereomeric Salt Crystallization: This is a classical resolution technique where the racemic or diastereomeric mixture of the amine is reacted with a chiral acid to form diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2][3]

-

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can be used to separate the enantiomers and diastereomers of 5-methylpyrrolidin-3-amine.[4][5] This method is often used for both analytical and preparative scale separations.

Q2: What are common impurities I might encounter?

A2: Besides the undesired stereoisomers (diastereomers and enantiomers), common impurities can include:

-

Starting materials and reagents: Unreacted precursors from the synthesis.

-

Side-products: Byproducts from the synthetic route, which could include other isomers or structurally related compounds.

-

Residual solvents: Solvents used in the synthesis and purification steps.

-

cis/trans isomers: Depending on the synthetic route, you may have a mixture of cis and trans isomers of the substituted pyrrolidine ring.

Q3: Which chiral resolving agents are typically used for amines like this?

A3: For the resolution of chiral amines via diastereomeric salt formation, common chiral resolving agents include chiral carboxylic acids. Tartaric acid and its derivatives are frequently employed for this purpose.[1][2][3] Other potential resolving agents include mandelic acid and 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (BNP).[4][6]

Troubleshooting Guides

Diastereomeric Salt Crystallization

Issue 1: No crystal formation upon addition of the chiral resolving agent.

| Possible Cause | Troubleshooting Step |

| Solvent system is not optimal. | The solubility of the diastereomeric salt is too high in the chosen solvent. Try a less polar solvent or a mixture of solvents. Slowly adding a less polar solvent (anti-solvent) to a solution of the salt can induce crystallization. |

| Concentration is too low. | The solution may be too dilute. Carefully concentrate the solution by evaporation. |

| Supersaturation has not been reached. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the desired diastereomeric salt if available. |

| Incorrect stoichiometry. | Ensure the molar ratio of the amine to the chiral resolving agent is correct. Typically a 1:1 or 2:1 ratio is used. |

Issue 2: The purity of the resolved amine is low after crystallization and liberation from the salt.

| Possible Cause | Troubleshooting Step |

| Incomplete separation of diastereomers. | The solubilities of the diastereomeric salts may be too similar in the chosen solvent. Perform multiple recrystallizations to improve purity. Screen different solvents to find one with a greater solubility difference between the salts. |

| Co-precipitation of the undesired diastereomer. | Cool the crystallization mixture slowly to allow for selective crystallization of the less soluble salt. Rapid cooling can trap impurities. |

| Incomplete liberation of the free amine. | Ensure complete neutralization of the salt with a strong base (e.g., NaOH, KOH) to liberate the free amine.[1] Monitor the pH to ensure it is sufficiently basic. |

| Contamination during work-up. | Ensure all glassware is clean. Use high-purity solvents for extraction and washing steps. |

Chiral Chromatography (HPLC/SFC)

Issue 3: Poor or no separation of stereoisomers.

| Possible Cause | Troubleshooting Step |

| Incorrect chiral stationary phase (CSP). | The chosen CSP is not suitable for this separation. Screen a variety of CSPs (e.g., polysaccharide-based like cellulose or amylose derivatives, or Pirkle-type columns). |

| Mobile phase is not optimized. | Adjust the mobile phase composition. For normal phase, vary the ratio of the polar modifier (e.g., alcohol) to the non-polar solvent (e.g., hexane). For reversed-phase, adjust the ratio of organic solvent to aqueous buffer. Adding a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic compounds. |

| Flow rate is too high. | Lowering the flow rate can sometimes improve resolution, especially if mass transfer kinetics are slow. |

| Temperature is not optimal. | Vary the column temperature. Sometimes sub-ambient temperatures can enhance enantioselectivity. |

Issue 4: Poor peak shape (tailing or fronting).

| Possible Cause | Troubleshooting Step |

| Secondary interactions with the stationary phase. | Add a mobile phase modifier. For basic analytes like amines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or triethylamine) can significantly improve peak shape. |

| Column overload. | Reduce the injection volume or the concentration of the sample. |

| Column degradation. | The column may be contaminated or damaged. Flush the column with a strong solvent or replace it if necessary. |

Issue 5: Analyte does not have a UV chromophore for detection.

| Possible Cause | Troubleshooting Step |

| This compound lacks a strong UV-absorbing group. | Use a detector other than UV-Vis, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). Alternatively, perform pre-column derivatization with a UV-active reagent like para-toluenesulfonyl chloride (PTSC) to introduce a chromophore.[7] |

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization with Tartaric Acid

This protocol is a general guideline and may require optimization.

-

Salt Formation:

-

Dissolve 1.0 equivalent of the 5-methylpyrrolidin-3-amine diastereomeric mixture in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

-

In a separate flask, dissolve 0.5 to 1.0 equivalent of a chiral resolving agent, such as L-(+)-tartaric acid, in the same solvent. The exact stoichiometry may need to be optimized.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

-

Crystallization:

-

Allow the mixture to stir at room temperature. If no crystals form, slowly cool the mixture in an ice bath or refrigerator.

-

If crystallization is still not observed, try adding a co-solvent in which the salt is less soluble (e.g., isopropanol, acetone, or ethyl acetate) dropwise until turbidity is observed, then warm slightly to redissolve and cool slowly.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

-

Purity Analysis:

-

Liberate a small sample of the amine from the salt by dissolving the crystals in water and adding a strong base (e.g., 2M NaOH) until the pH is >12.

-

Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer, evaporate the solvent, and analyze the diastereomeric/enantiomeric purity by chiral HPLC or NMR with a chiral shift reagent.

-

-

Recrystallization (if necessary):

-

If the desired purity is not achieved, recrystallize the diastereomeric salt from a suitable solvent system.

-

-

Liberation of the Free Amine:

-

Once the desired purity is reached, dissolve the bulk of the diastereomeric salt in water and liberate the free amine as described in step 3. Extract the product, dry the organic layer, and remove the solvent under reduced pressure to obtain the purified this compound.

-

Protocol 2: Chiral HPLC Method Development (with Pre-column Derivatization)

This protocol is adapted from a method for a similar compound and serves as a starting point.[7]

-

Derivatization:

-

Dissolve the amine sample in a suitable aprotic solvent.

-

Add a base (e.g., triethylamine or pyridine).

-

Add a solution of para-toluenesulfonyl chloride (PTSC) in the same solvent and allow the reaction to proceed to completion.

-

Quench the reaction and extract the derivatized product.

-

-

Chromatographic Conditions:

-

Column: A polysaccharide-based chiral stationary phase is a good starting point (e.g., Chiralpak AD-H or similar).

-

Mobile Phase: A typical mobile phase for this type of separation would be a mixture of a non-polar solvent and an alcohol, often with a basic additive. A starting point could be 0.1% diethylamine in ethanol.[7]

-

Flow Rate: Start with a flow rate of 0.5 to 1.0 mL/min for an analytical column (e.g., 4.6 mm I.D.).[7]

-

Detection: Use a UV detector set to an appropriate wavelength for the PTSC derivative (e.g., 228 nm).[7]

-

-

Optimization:

-

Systematically vary the mobile phase composition (e.g., change the alcohol or its percentage) to improve the resolution between the stereoisomers.

-

Optimize the flow rate and column temperature to achieve baseline separation.

-

Data Presentation

Table 1: Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class | Reference |

| L-(+)-Tartaric Acid | Chiral Carboxylic Acid | [1][2][3] |

| Dibenzoyl-L-tartaric acid | Chiral Carboxylic Acid Derivative | |

| Mandelic Acid | Chiral Carboxylic Acid | [6] |

| (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | Chiral Phosphoric Acid | [4] |

| Brucine | Chiral Alkaloid (Base) | [4] |

Table 2: Starting Conditions for Chiral HPLC Method Development

| Parameter | Suggested Starting Condition |

| Column | Chiralpak AD-H (or similar amylose-based CSP) |

| Mobile Phase | 0.1% Diethylamine in Ethanol |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 228 nm (with PTSC derivatization) |

Visualizations

Caption: Workflow for purification by diastereomeric salt crystallization.

Caption: Troubleshooting logic for low purity in crystallization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 5. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Improving enantiomeric excess in (3R,5S)-5-methylpyrrolidin-3-amine synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of (3R,5S)-5-methylpyrrolidin-3-amine, with a focus on improving enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for obtaining enantiomerically pure this compound?

A1: The primary strategies for accessing enantiopure this compound include:

-

Chiral Resolution of a Racemic Mixture: This is a widely used and often practical approach. It involves the separation of a racemic mixture of 5-methylpyrrolidin-3-amine by forming diastereomeric salts with a chiral resolving agent.[1][2][3] Subsequent separation of these salts by crystallization, followed by liberation of the amine, yields the desired enantiomer.

-

Asymmetric Synthesis: This involves building the chiral pyrrolidine ring from achiral starting materials using chiral catalysts or auxiliaries to control the stereochemistry.

-

Synthesis from a Chiral Pool: This method utilizes readily available enantiopure starting materials, such as (S)-pyroglutamic acid, and chemically transforming them into the target molecule.

Q2: Which chiral resolving agents are most effective for resolving racemic 5-methylpyrrolidin-3-amine?

A2: For the resolution of racemic amines, chiral carboxylic acids are commonly employed as resolving agents.[2][3] The most frequently used and commercially available resolving agents include:

-

(+)-Tartaric acid and its derivatives

-

(-)-Mandelic acid

-

(+)-Camphorsulfonic acid